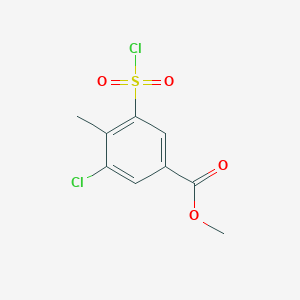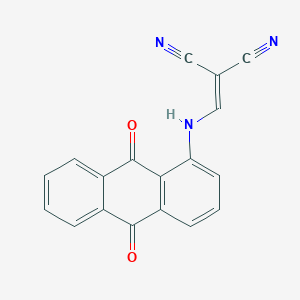
(((9,10-Dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(((9,10-Dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile is a complex organic compound with a unique structure that includes an anthracene derivative and nitrile groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (((9,10-Dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile typically involves the reaction of 9,10-anthraquinone with an appropriate amine and a methylene donor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or other reduced forms of the nitrile groups.
Substitution: Substituted anthracene derivatives.
科学研究应用
Chemistry
In chemistry, (((9,10-Dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is explored for its use in the production of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of (((9,10-Dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile involves its interaction with molecular targets through its anthracene and nitrile groups. These interactions can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications. The exact pathways and targets depend on the specific context of its use.
相似化合物的比较
Similar Compounds
9,10-Anthraquinone: A simpler anthracene derivative with similar oxidation properties.
Benzonitrile: A simpler nitrile compound that can undergo similar substitution reactions.
Anthracene: The parent compound of the anthracene moiety in (((9,10-Dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile.
Uniqueness
What sets this compound apart from these similar compounds is its combination of an anthracene derivative with nitrile groups, providing a unique set of chemical properties and potential applications. This combination allows for a broader range of chemical reactions and interactions, making it a versatile compound in research and industry.
属性
IUPAC Name |
2-[[(9,10-dioxoanthracen-1-yl)amino]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9N3O2/c19-8-11(9-20)10-21-15-7-3-6-14-16(15)18(23)13-5-2-1-4-12(13)17(14)22/h1-7,10,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCRAOLNKZNZCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-chloro-3-oxo-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}butanenitrile](/img/structure/B2624384.png)
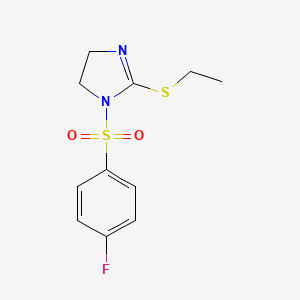
![(1S,2S,5R)-rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2624389.png)
![2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2624390.png)
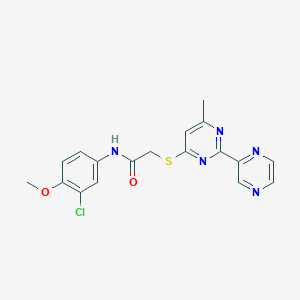


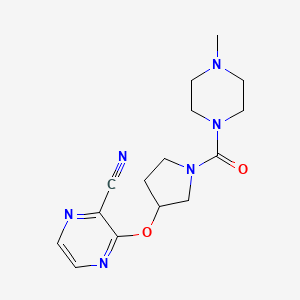
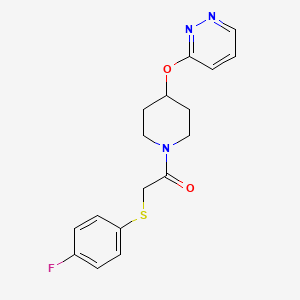
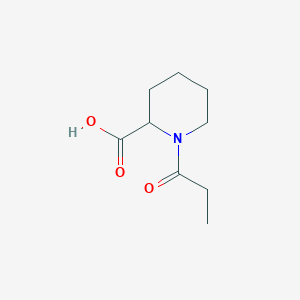
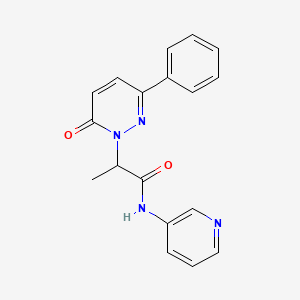
![4-nitro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2624404.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B2624406.png)
